molecular formula C16H14N4O8S B2973991 Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate CAS No. 2350179-12-1

Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate

Cat. No.: B2973991
CAS No.: 2350179-12-1
M. Wt: 422.37
InChI Key: LDOBMTIKDMMTCN-UHFFFAOYSA-N
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Description

Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate is a complex organic compound with the molecular formula C16H14N4O8S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate typically involves a multi-step process. One common method includes the esterification of 4-(carbamimidoylsulfanyl)benzoic acid with methanol in the presence of a strong acid catalyst, followed by the nitration of the resulting ester with a mixture of concentrated nitric and sulfuric acids to introduce the dinitro groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity. For example, the nitro groups can participate in redox reactions, while the carbamimidoylsulfanyl group can interact with thiol-containing proteins .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(carbamimidoylsulfanyl)methylbenzoate hydrobromide: Similar structure but with a hydrobromide salt form.

    Methyl 3,5-dinitrobenzoate: Contains the dinitrobenzoate group but lacks the carbamimidoylsulfanyl group.

Uniqueness

This dual functionality is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .

Properties

IUPAC Name

3,5-dinitrobenzoic acid;methyl 4-carbamimidoylsulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S.C7H4N2O6/c1-13-8(12)6-2-4-7(5-3-6)14-9(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-5H,1H3,(H3,10,11);1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOBMTIKDMMTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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